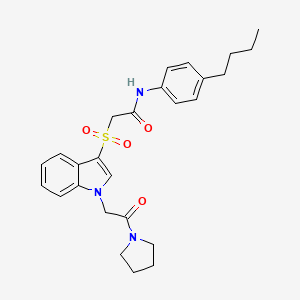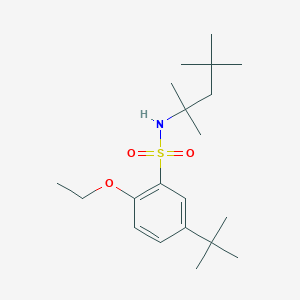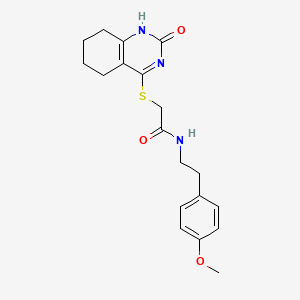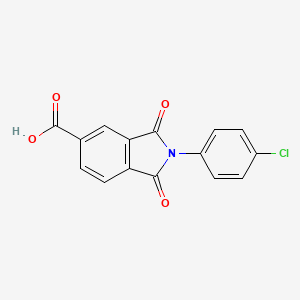
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a synthetic compound with a wide range of applications. It is used in the synthesis of various organic compounds and is also used as a reagent in various scientific research applications. This compound has a unique structure, making it an ideal choice for many research projects.
Aplicaciones Científicas De Investigación
Heparanase Inhibition and Anti-Angiogenic Effects
A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, including derivatives similar to the compound , are known as inhibitors of the enzyme heparanase. These compounds demonstrate potent inhibitory activity and exhibit a high degree of selectivity. They also show anti-angiogenic effects, suggesting their potential in designing novel therapeutic agents (Courtney et al., 2004).
Synthesis and Chemical Reactions
The compound is involved in various synthetic processes and chemical reactions. For instance, its derivatives are used in the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, showcasing its versatility in organic synthesis (Melo et al., 2004). Additionally, reactions involving similar compounds lead to the formation of biindolyl derivatives, indicative of its role in complex organic compound synthesis (Kobayashi et al., 2009).
Coordination Polymers and Molecular Structures
The compound is also relevant in the synthesis and characterization of coordination polymers and complex molecular structures. For instance, organotin carboxylates based on amide carboxylic acids utilize similar compounds to form diverse molecular architectures, which are significant in materials science and chemistry (Xiao et al., 2013).
Non-Covalent/Aromatic Interactions in Chemical Systems
Research has also focused on understanding weak interactions in chemical systems involving compounds like 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. These studies are vital for grasping the stability and flexibility of biological and chemical systems, contributing to drug design concepts and material science (Tewari et al., 2009).
Antagonists in Integrin and Other Therapeutic Applications
Derivatives of this compound have been synthesized as integrin antagonists, highlighting its potential application in therapeutic contexts (Deng et al., 2003). Additionally, the synthesis and characterization of a novel 2-D metal-organic coordination polymer involving in situ ligand synthesis demonstrate its application in novel material development (Liu et al., 2004).
Optical Nonlinearity Studies
Studies on compounds such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include similar structures, show potential in applications like optical limiting, indicative of its role in materials science and optics (Chandrakantha et al., 2013).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHFPPONXAFBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

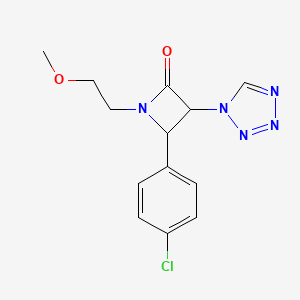
![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)
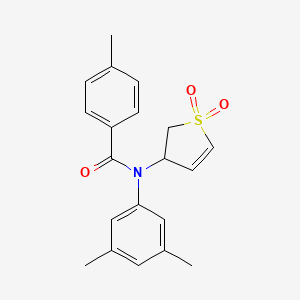

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)
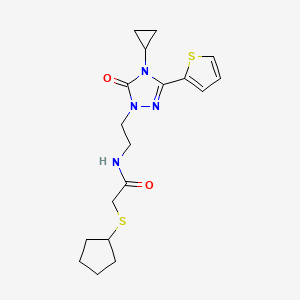
![7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2409363.png)
![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)
![6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2409365.png)
![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)
